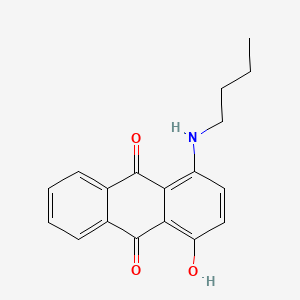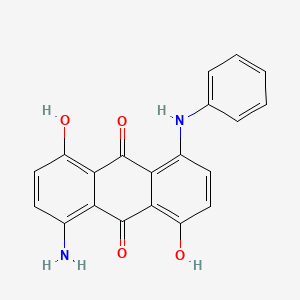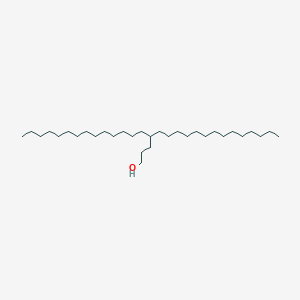
4-Tetradecyloctadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tetradecyloctadecan-1-ol is a long-chain fatty alcohol with the molecular formula C32H66O and a molecular weight of 466.87 g/mol . . This compound is characterized by its high boiling point of approximately 494.8°C and a density of 0.841 g/cm³ . It is primarily used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tetradecyloctadecan-1-ol typically involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as vegetable oils . The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst, usually nickel or palladium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fractional distillation of the hydrogenated product to isolate the desired compound. This method ensures high purity and yield, making it suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Tetradecyloctadecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using and a .
Substitution: Acidic or basic catalysts are often used to facilitate esterification and etherification reactions.
Major Products
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces esters and ethers.
Aplicaciones Científicas De Investigación
4-Tetradecyloctadecan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Tetradecyloctadecan-1-ol involves its interaction with lipid membranes . It integrates into the lipid bilayer, altering the membrane’s fluidity and permeability . This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients .
Comparación Con Compuestos Similares
Similar Compounds
1-Octadecanol: Similar in structure but lacks the tetradecyl group.
Cetyl Alcohol: A shorter chain fatty alcohol with 16 carbon atoms.
Stearyl Alcohol: Similar in structure but with a different alkyl chain length.
Uniqueness
4-Tetradecyloctadecan-1-ol is unique due to its long alkyl chain and high molecular weight , which confer distinct physical and chemical properties. These properties make it particularly effective as a surfactant and emulsifying agent in various applications .
Propiedades
Fórmula molecular |
C32H66O |
|---|---|
Peso molecular |
466.9 g/mol |
Nombre IUPAC |
4-tetradecyloctadecan-1-ol |
InChI |
InChI=1S/C32H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32(30-27-31-33)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33H,3-31H2,1-2H3 |
Clave InChI |
DNXZRTVIKFUIKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


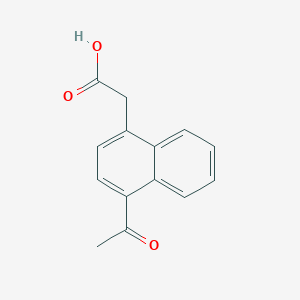
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
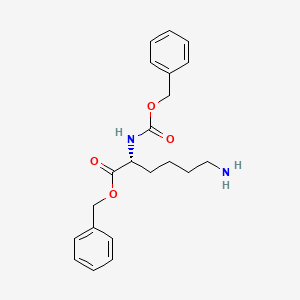
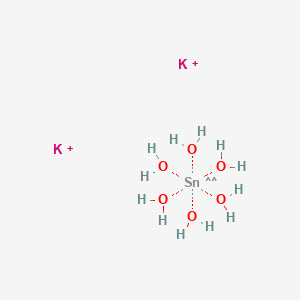
![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)

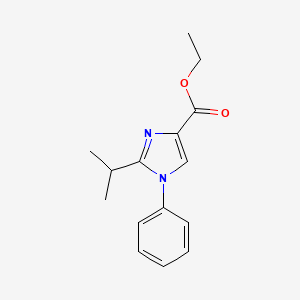
![7-Fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B15249834.png)
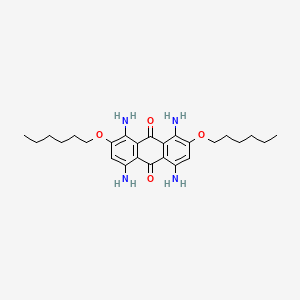
![1-[(3-Methylphenyl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15249856.png)

